Electrophilic Stability: Al(tfac)₃ vs. Al(acac)₃ in Solution Bromination
Substitution of a CH₃ group with a CF₃ group in the acetylacetonate ligand dramatically reduces the rate of electrophilic bromination. The rate constant for bromination of Al(tfac)₃ by N-bromosuccinimide is approximately 2800 times slower than that of Al(acac)₃ under identical conditions [1].
| Evidence Dimension | Bromination Rate (k) |
|---|---|
| Target Compound Data | k = 0.0024 sec⁻¹ (calculated from stated 2800x slower rate) |
| Comparator Or Baseline | Al(acac)₃: k = 6.7 ± 0.5 sec⁻¹ at 25°C |
| Quantified Difference | 2800-fold decrease in reaction rate for Al(tfac)₃ |
| Conditions | Reaction with N-bromosuccinimide in solution at 25°C |
Why This Matters
This quantifies the exceptional solution stability of Al(tfac)₃ towards electrophilic attack, making it the preferred choice in reaction environments where Al(acac)₃ would undergo rapid, undesired ligand substitution or degradation.
- [1] Watkins, C. L., & Harris, M. E. (1978). The effect of fluorinated substituents on some solution properties of metal acetylacetonates. Journal of Inorganic and Nuclear Chemistry, 40(10), 1769-1775. View Source
